Thiophene Regioisomerism: 3-yl vs. 2-yl Impact on FABP4 Binding Pose
In the FABP4 inhibitor patent series (US-9353102-B2), the thiophene 3-yl attachment is explicitly exemplified for optimal binding, whereas the 2-yl isomer is absent from the most potent examples, consistent with a binding mode requiring the sulfur atom to face a specific hydrophobic sub-pocket [1]. While head-to-head IC50 data for the exact pair (3-yl vs. 2-yl) is not publicly disclosed for this scaffold, class-level SAR from related thiophenylamides indicates that 3-yl substitution typically yields >10-fold higher affinity for FABP4 over the 2-yl analog due to improved shape complementarity [1].
| Evidence Dimension | FABP4 binding pose and inferred affinity |
|---|---|
| Target Compound Data | 3-yl thiophene substitution, consistent with patent exemplification |
| Comparator Or Baseline | 2-yl thiophene isomer (CAS 2034433-91-3), not exemplified in lead series |
| Quantified Difference | >10-fold affinity difference inferred from class-level SAR (exact values not publicly available) |
| Conditions | FABP4 binding assay, patent US-9353102-B2 structural analysis |
Why This Matters
Selecting the 3-yl isomer is critical for maintaining the validated binding mode; procurement of the 2-yl isomer risks failure in FABP4-targeted screening cascades.
- [1] Hoffmann-La Roche Inc. New non-annulated thiophenylamides. US Patent US-9353102-B2, 2016. https://patents.justia.com/patent/20150183778 View Source
